molecular formula C10H17N3O B13059924 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine

5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13059924
M. Wt: 195.26 g/mol
InChI Key: LLUVNZLPGFJDPX-UHFFFAOYSA-N
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Description

5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . This compound is characterized by a pyrazole ring substituted with a methyl group at the 5-position and an oxolan-2-yl ethyl group at the 1-position. It is primarily used in research and development, particularly in the fields of organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with oxirane in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with an oxolan-2-yl ethyl group makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-methyl-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-8-7-10(11)12-13(8)5-4-9-3-2-6-14-9/h7,9H,2-6H2,1H3,(H2,11,12)

InChI Key

LLUVNZLPGFJDPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC2CCCO2)N

Origin of Product

United States

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